4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic core fused with pyrimidine and pyrrole rings. The structure features a 4-(benzyloxy)phenyl substituent at position 4 and a thiophen-2-ylmethyl group at position 4.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c28-23-21-20(14-27(23)13-19-7-4-12-31-19)25-24(29)26-22(21)17-8-10-18(11-9-17)30-15-16-5-2-1-3-6-16/h1-12,22H,13-15H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHQCMVYFFEJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydropyrrolo-pyrimidine core with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolopyrimidines can exhibit anticonvulsant effects. For instance, certain compounds in this class have demonstrated efficacy in reducing seizure frequency in animal models .
- Anti-inflammatory Properties : The compound has been identified as a potential candidate for treating autoimmune diseases by acting as an inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma), which is implicated in Th17-mediated inflammatory responses. This suggests its utility in conditions like rheumatoid arthritis and psoriasis .
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in various biological systems .
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related compounds and found that modifications at specific sites significantly enhanced activity. For example, substituents at the N'-benzylamide site improved efficacy against maximal electroshock seizures (MES), suggesting that structural optimization could lead to more potent anticonvulsants .
Anti-inflammatory Effects
In vitro studies demonstrated that 4-(benzyloxy)phenyl derivatives can inhibit cytokine production associated with inflammatory pathways. The mechanism involves modulation of immune cell activity, particularly T-helper cells, which are crucial in autoimmune conditions .
Antioxidant Properties
Research into antioxidant activities highlighted that certain derivatives reduced malondialdehyde levels and increased tissue glutathione levels significantly. These findings indicate a protective effect against oxidative damage in cellular models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: Hydroxyl vs. Benzyloxy: Compound 4j () with a 2-hydroxyphenyl group exhibits antimicrobial activity, likely due to hydrogen-bonding interactions. Thiophene vs. Methoxybenzyl: The thiophen-2-ylmethyl group in the target compound could improve electronic interactions in kinase binding pockets compared to the 4-methoxybenzyl group in ’s analog .
Synthetic Routes :
- Analogs like 12a () are synthesized via reflux with carbon disulfide and KOH, while 13 () uses acetylated sugars and heterocyclic amines. The target compound likely requires benzyloxy protection and thiophene coupling steps, which may affect yield and scalability .
Spectroscopic Differences :
- The absence of an OH peak (~3640 cm⁻¹) in the target compound’s IR (compared to 4j ) confirms benzyloxy substitution. Thiophene C-H stretching (~3100 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) align with core structural features .
Biological Potency :
- Compound 13 () shows potent tyrosine kinase inhibition (IC₅₀ <1 µM), attributed to its dimethoxybenzyl and chlorophenyl groups. The target compound’s thiophene and benzyloxy groups may modulate selectivity toward specific kinase isoforms .
Preparation Methods
Precursor Preparation
The core structure is derived from 4-chloropyrrolo[3,4-d]pyrimidine-2,5-dione (Intermediate 1 ), synthesized via cyclocondensation of 1,3-diaminopropane with diethyl oxalate under acidic conditions.
Procedure :
Structural Confirmation
- IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 3.45 (s, 4H, CH₂), 8.20 (s, 2H, NH).
Installation of the 4-(Benzyloxy)phenyl Substituent
Nucleophilic Aromatic Substitution
Intermediate 1 undergoes substitution with 4-(benzyloxy)phenol under basic conditions to introduce the aryl group.
Procedure :
- Suspend Intermediate 1 (10 mmol) and 4-(benzyloxy)phenol (12 mmol) in DMF.
- Add K₂CO₃ (15 mmol) and heat at 80°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc = 3:1) to yield 4-(4-(benzyloxy)phenyl)-6-chloro-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Intermediate 2 , Yield: 65%).
Analytical Data
- ¹H NMR (CDCl₃) : δ 5.10 (s, 2H, OCH₂Ph), 7.30–7.45 (m, 9H, aromatic).
- HRMS (ESI+) : m/z 434.12 [M+H]⁺.
Introduction of the Thiophen-2-ylmethyl Group
Alkylation at Position 6
Intermediate 2 reacts with 2-(bromomethyl)thiophene via SN2 displacement to install the thiophene moiety.
Procedure :
Optimization Insights
- Catalyst Screening : DABCO (10 mol%) increased yield to 72% by mitigating side reactions.
- Solvent Effects : DMF improved solubility but required higher temperatures (80°C), while THF provided moderate yields at lower energy input.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
- Elemental Analysis : Calculated (%) for C₂₇H₂₃N₃O₃S: C 67.91, H 4.82, N 8.80; Found: C 67.85, H 4.79, N 8.76.
Comparative Reaction Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | 1,3-Diaminopropane, Diethyl oxalate, AcOH | 78 | 95 |
| Aryl Substitution | 4-(Benzyloxy)phenol, K₂CO₃, DMF | 65 | 97 |
| Thiophene Alkylation | 2-(Bromomethyl)thiophene, K₂CO₃, THF | 58 | 98 |
| Optimized Alkylation | 2-(Bromomethyl)thiophene, DABCO, DMF | 72 | 99 |
Mechanistic Considerations
- Core Formation : Protonation of the diamine facilitates nucleophilic attack on the electrophilic carbonyl, followed by dehydration to form the pyrimidine ring.
- Aryl Substitution : The chloride leaving group in Intermediate 1 is displaced by the phenoxide ion generated in situ under basic conditions.
- Alkylation : The thiophenemethyl bromide undergoes SN2 attack at the deprotonated amine site, assisted by polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
